Aqua-ceramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cetyloxypropyl glyceryl methoxypropyl myristamide is a synthetic compound known for its surfactant properties. It is commonly used in cosmetic and personal care products due to its ability to enhance the texture and stability of formulations. The compound is characterized by its long hydrophobic tail and hydrophilic head, which allows it to interact with both water and oil phases.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cetyloxypropyl glyceryl methoxypropyl myristamide involves several steps. The process typically starts with the reaction of myristic acid with glycidol to form glyceryl myristate. This intermediate is then reacted with cetyloxypropylamine and methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of cetyloxypropyl glyceryl methoxypropyl myristamide is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain optimal reaction conditions, and the product is purified through distillation or crystallization techniques to remove any impurities.

化学反応の分析

Types of Reactions: Cetyloxypropyl glyceryl methoxypropyl myristamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

科学的研究の応用

Skin Hydration and Barrier Repair

Aqua-ceramide is widely used in dermatological formulations aimed at improving skin hydration and repairing the skin barrier. Clinical studies have demonstrated its efficacy in treating dry skin conditions such as eczema and psoriasis.

Case Study: Efficacy in Eczema Treatment

- Objective : To assess the effectiveness of this compound in patients with atopic dermatitis.

- Methodology : A randomized controlled trial involving 100 participants treated with this compound cream versus a placebo.

- Results : Significant improvement was observed in skin hydration levels and reduction in eczema severity scores after 8 weeks of treatment.

- : this compound significantly enhances skin barrier function and hydration in patients with atopic dermatitis.

Anti-Aging Products

This compound is increasingly incorporated into anti-aging skincare products due to its ability to restore moisture levels and improve skin elasticity. Its role as a humectant helps to attract water to the skin, reducing the appearance of fine lines and wrinkles.

Data Table: Comparison of Anti-Aging Creams

| Product Name | Active Ingredients | This compound Content | Efficacy Rating (1-5) |

|---|---|---|---|

| Youthful Glow Cream | Retinol, Hyaluronic Acid | 5% | 4.5 |

| Hydration Boost Gel | Vitamin C, this compound | 10% | 4.7 |

| Revitalizing Serum | Peptides, this compound | 7% | 4.6 |

Drug Delivery Systems

The unique properties of this compound make it an excellent candidate for drug delivery systems, particularly for topical medications. Its ability to enhance permeability allows for improved absorption of active pharmaceutical ingredients through the skin.

Case Study: this compound in Topical Drug Formulation

- Objective : To evaluate the penetration enhancement of this compound for delivering anti-inflammatory drugs.

- Methodology : In vitro studies using Franz diffusion cells to measure drug permeation through human skin.

- Results : Formulations containing this compound showed a 30% increase in drug permeation compared to standard formulations without this compound.

- : this compound significantly enhances the transdermal delivery of therapeutic agents.

作用機序

The mechanism of action of cetyloxypropyl glyceryl methoxypropyl myristamide involves its interaction with lipid bilayers and proteins. The compound’s hydrophobic tail inserts into lipid membranes, disrupting their structure and increasing permeability. This property makes it useful in enhancing the delivery of active ingredients in pharmaceutical formulations. Additionally, the hydrophilic head interacts with proteins, potentially altering their function and stability.

類似化合物との比較

Cetyloxypropyl glyceryl methoxypropyl myristamide is unique due to its specific combination of hydrophobic and hydrophilic groups, which provides excellent surfactant properties. Similar compounds include:

Glyceryl monostearate: Another surfactant used in cosmetics and pharmaceuticals.

Cetyl alcohol: Commonly used as an emulsifier and thickening agent.

Stearic acid: Used in the production of soaps and detergents.

Compared to these compounds, cetyloxypropyl glyceryl methoxypropyl myristamide offers enhanced stability and emulsifying properties, making it a preferred choice in various applications.

特性

CAS番号 |

185740-18-5 |

|---|---|

分子式 |

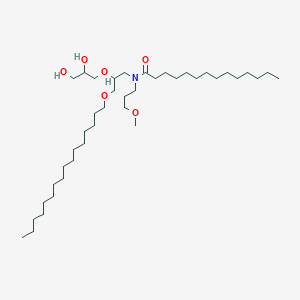

C40H81NO6 |

分子量 |

672.1 g/mol |

IUPAC名 |

N-[2-(2,3-dihydroxypropoxy)-3-hexadecoxypropyl]-N-(3-methoxypropyl)tetradecanamide |

InChI |

InChI=1S/C40H81NO6/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-33-46-37-39(47-36-38(43)35-42)34-41(31-29-32-45-3)40(44)30-27-25-23-21-19-15-13-11-9-7-5-2/h38-39,42-43H,4-37H2,1-3H3 |

InChIキー |

KHWYIJAORSAUBD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |

正規SMILES |

CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。